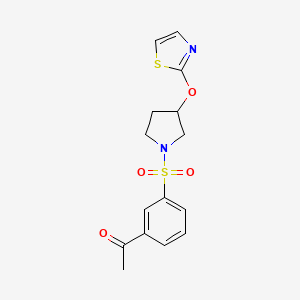![molecular formula C19H18N6O B2666737 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile CAS No. 2415499-99-7](/img/structure/B2666737.png)
2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile or MPQC is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives that have been found to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral properties.
Wirkmechanismus
The mechanism of action of MPQC is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in tumor growth and viral replication. MPQC has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, MPQC has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell proliferation and survival.
Biochemical and Physiological Effects:
MPQC has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In animal models, MPQC has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In addition, MPQC has been found to modulate the immune system, enhance oxidative stress, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
MPQC has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, MPQC also has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, the synthesis of MPQC can be challenging and time-consuming, which can limit its availability for research.
Zukünftige Richtungen
There are several future directions for research on MPQC. One area of research is to further elucidate the mechanism of action of MPQC and identify its molecular targets. Another area of research is to optimize the synthesis of MPQC to improve its yield and purity. In addition, future research could focus on developing new formulations of MPQC that improve its solubility and bioavailability. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of MPQC as a potential therapeutic agent for cancer and infectious diseases.
Conclusion:
In conclusion, MPQC is a promising chemical compound that has been extensively studied for its potential applications in scientific research. MPQC exhibits potent antitumor, antimicrobial, and antiviral properties and has been found to modulate a range of biochemical and physiological processes. While there are some limitations to its use in lab experiments, MPQC has several advantages and holds great promise for future research.
Synthesemethoden
The synthesis of MPQC involves the reaction of 4-methoxypyrimidine-2-amine with 4-(4-chlorophenyl)piperazine in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then treated with 3-cyanophenylboronic acid in the presence of palladium acetate and triphenylphosphine to yield MPQC. This synthesis method has been optimized for high yield and purity and has been used in several studies to obtain MPQC for scientific research.
Wissenschaftliche Forschungsanwendungen
MPQC has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer therapy. MPQC has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. In addition, MPQC has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Another area of research has been in the field of infectious diseases. MPQC has been found to exhibit potent antiviral and antimicrobial activity against a range of pathogens, including influenza virus, herpes simplex virus, and Candida albicans. MPQC has been shown to inhibit viral replication and reduce viral load in animal models of infection.
Eigenschaften
IUPAC Name |
2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-26-17-6-7-21-19(23-17)25-10-8-24(9-11-25)18-15(13-20)12-14-4-2-3-5-16(14)22-18/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINXIGSRWOVSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2666654.png)
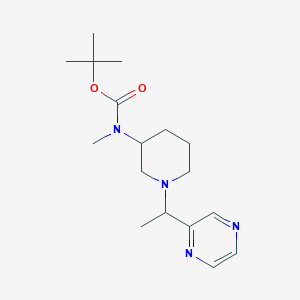
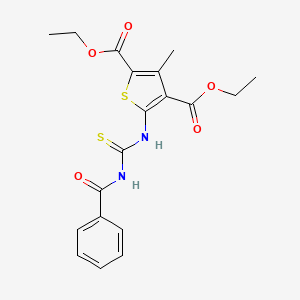
![4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2666658.png)
![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666661.png)
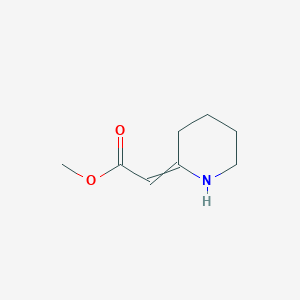
![1,7-dimethyl-8-(2-(4-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2666665.png)
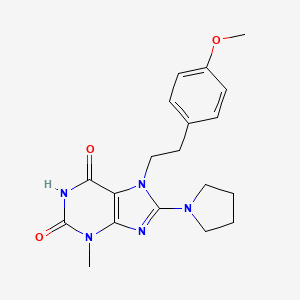
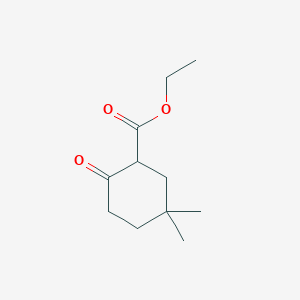


![N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2666670.png)
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2666675.png)
